molecular formula C15H23FN2O16P2 B1203140 Uridine 5'-(trihydrogen diphosphate) P'-(2-deoxy-2-fluoro-

Uridine 5'-(trihydrogen diphosphate) P'-(2-deoxy-2-fluoro-

Cat. No.: B1203140
M. Wt: 568.29 g/mol
InChI Key: NGTCPFGWXMBZEP-NQQHDEILSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uridine 5’-(trihydrogen diphosphate) P’-(2-deoxy-2-fluoro-α-D-glucopyranosyl) ester typically involves the phosphorylation of uridine derivatives. The process often includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an anhydrous solvent like pyridine or dimethylformamide (DMF) to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the phosphorylation of uridine derivatives. This method is advantageous due to its high specificity and yield. Additionally, large-scale chemical synthesis can be optimized by using automated reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Uridine 5’-(trihydrogen diphosphate) P’-(2-deoxy-2-fluoro-α-D-glucopyranosyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uridine derivatives with additional oxygen-containing functional groups, while reduction can produce deoxyuridine derivatives .

Scientific Research Applications

Uridine 5’-(trihydrogen diphosphate) P’-(2-deoxy-2-fluoro-α-D-glucopyranosyl) ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of uridine 5’-(trihydrogen diphosphate) P’-(2-deoxy-2-fluoro-α-D-glucopyranosyl) ester involves its role as a nucleotide sugar. It acts as a donor of sugar moieties in glycosylation reactions, which are crucial for the biosynthesis of glycoconjugates. The compound interacts with specific enzymes, such as glycosyltransferases, to transfer the sugar moiety to target molecules. This process is essential for the formation of glycoproteins, glycolipids, and other glycoconjugates .

Comparison with Similar Compounds

Similar Compounds

    Uridine diphosphate glucose (UDP-glucose): A nucleotide sugar involved in glycogen synthesis.

    Uridine diphosphate galactose (UDP-galactose): A nucleotide sugar used in the biosynthesis of glycoproteins and glycolipids.

    Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc): A nucleotide sugar involved in the synthesis of glycosaminoglycans.

Uniqueness

Uridine 5’-(trihydrogen diphosphate) P’-(2-deoxy-2-fluoro-α-D-glucopyranosyl) ester is unique due to the presence of the 2-deoxy-2-fluoro modification. This modification enhances its stability and alters its reactivity compared to other nucleotide sugars. The fluorine atom can influence the compound’s interaction with enzymes and other biomolecules, making it a valuable tool in biochemical research .

Properties

Molecular Formula

C15H23FN2O16P2

Molecular Weight

568.29 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3-fluoro-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C15H23FN2O16P2/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9-,10-,11-,12-,13-,14-/m1/s1

InChI Key

NGTCPFGWXMBZEP-NQQHDEILSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)F)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)F)O)O

Synonyms

UDP-2-fluoro-2-deoxy-D-glucose
UDP-FGlc
uridine-2-deoxy-2-fluoro-D-glucose diphosphate este

Origin of Product

United States

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